Bis(2-chloroisopropyl)ether
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Overview
Description
Bis(2-chloroisopropyl)ether: is a chemical compound with the molecular formula C6H12Cl2O and a molecular weight of 171.065 g/mol . It is also known by other names such as Propane, 2,2’-oxybis[2-chloro-] and 2,2’-oxybis[2-chloropropane] . This compound is a colorless to light brown oily liquid that is insoluble in water but soluble in organic solvents like acetone, ethanol, and benzene .
Preparation Methods
Bis(2-chloroisopropyl)ether: can be synthesized through various methods. One common synthetic route involves the reaction of propylene oxide with hydrochloric acid in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Bis(2-chloroisopropyl)ether: undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium hydroxide to form 2-chloropropanol .
Oxidation Reactions: It can be oxidized using reagents like potassium permanganate to form 2-chloropropanoic acid .
Reduction Reactions: It can be reduced using lithium aluminum hydride to form 2-chloropropanol .
Scientific Research Applications
Bis(2-chloroisopropyl)ether: has various applications in scientific research, including:
Chemistry: It is used as a solvent for resins, waxes, and oils.
Biology: It has been studied for its mutagenic effects in bacterial strains.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of textiles, spotting agents, and cleaning solutions.
Mechanism of Action
The mechanism of action of Bis(2-chloroisopropyl)ether involves its interaction with cellular components. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins . This can lead to mutations and other cellular effects. The molecular targets and pathways involved include the DNA repair mechanisms and cell cycle regulation pathways .
Comparison with Similar Compounds
Bis(2-chloroisopropyl)ether: can be compared with other similar compounds such as:
Bis(2-chloroethyl) ether: This compound has similar chemical properties but is used primarily as an intermediate in the synthesis of other chemicals.
Dichlorodiisopropyl ether: This compound is used as a solvent and has similar physical properties.
2,2’-Dichlorodiisopropyl ether: This compound is used as a nematocide and has similar chemical reactivity.
This compound: is unique due to its specific applications in industrial and scientific research, particularly in the synthesis of pharmaceuticals and its use as a solvent .
Properties
CAS No. |
39638-32-9 |
---|---|
Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
2-chloro-2-(2-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H12Cl2O/c1-5(2,7)9-6(3,4)8/h1-4H3 |
InChI Key |
BULHJTXRZFEUDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(OC(C)(C)Cl)Cl |
Canonical SMILES |
CC(C)(OC(C)(C)Cl)Cl |
boiling_point |
369 °F at 760 mm Hg (NTP, 1992) 187.3 °C at 760 mm Hg |
density |
Sp gr: 1.1122 20 °C/20 °C |
flash_point |
185 °F (NTP, 1992) 185 °F (OPEN CUP) |
melting_point |
-96.8 - 101.8 °C |
39638-32-9 | |
physical_description |
Bis(2-chloroisopropyl) ether is a colorless liquid. Insoluble in water. Combustible. |
Pictograms |
Acute Toxic; Health Hazard |
shelf_life |
FAIRLY STABLE IN AQUEOUS MEDIA |
solubility |
WATER SOLUBLE Water miscible in organic solvents. |
Synonyms |
bis(2-chloroisopropyl)ether |
vapor_density |
5.9 (Air=1) |
vapor_pressure |
0.71 - 0.85 mm Hg at 20 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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